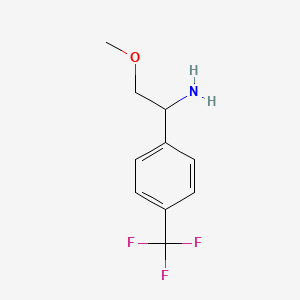
4-fluoro-3-(trifluoromethyl)phthalic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-(trifluoromethyl)phthalic acid is an organic compound with the molecular formula C9H4F4O4 It is a derivative of phthalic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-(trifluoromethyl)phthalic acid typically involves the introduction of fluorine and trifluoromethyl groups onto a phthalic acid precursor. One common method involves the use of trifluoroacetic acid and fluorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or copper, to facilitate the substitution reactions.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. The raw materials used are typically inexpensive and readily available, making the process cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-3-(trifluoromethyl)phthalic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-(trifluoromethyl)phthalic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved metabolic stability.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
Wirkmechanismus
The mechanism of action of 4-fluoro-3-(trifluoromethyl)phthalic acid involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. These interactions can affect various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)benzoic acid
- 4-Fluoro-3-(trifluoromethyl)phenylacetic acid
- 4-Fluoro-3-(trifluoromethyl)phenylboronic acid
Uniqueness
Compared to similar compounds, 4-fluoro-3-(trifluoromethyl)phthalic acid is unique due to its specific substitution pattern on the phthalic acid core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C9H4F4O4 |
|---|---|
Molekulargewicht |
252.12 g/mol |
IUPAC-Name |
4-fluoro-3-(trifluoromethyl)phthalic acid |
InChI |
InChI=1S/C9H4F4O4/c10-4-2-1-3(7(14)15)5(8(16)17)6(4)9(11,12)13/h1-2H,(H,14,15)(H,16,17) |
InChI-Schlüssel |
DFHZUFZXENRHCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(=O)O)C(=O)O)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



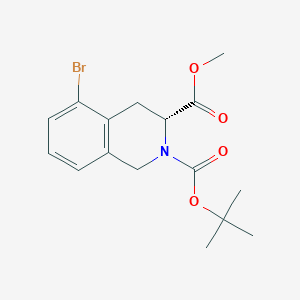

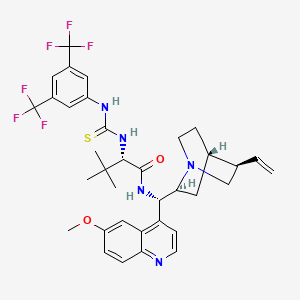
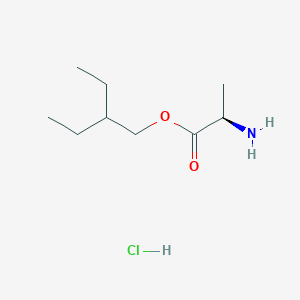
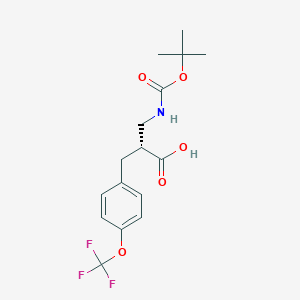
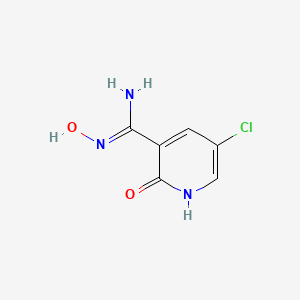



![6-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962451.png)
